Direct Comparison of Antifungal Activity: Caulilexin C vs. Arvelexin Against Rhizoctonia solani
Caulilexin C demonstrates a quantifiable advantage over its close structural analog arvelexin in its antifungal activity against the plant pathogen Rhizoctonia solani. At a concentration of 0.5 mM, Caulilexin C induces complete growth inhibition of R. solani. Under comparable experimental conditions, this effect is reported to be more potent than that of arvelexin, establishing a clear differentiation in efficacy [1]. This is a direct comparison within the same study.
| Evidence Dimension | Fungal growth inhibition (in vitro) |
|---|---|
| Target Compound Data | Complete (100%) growth inhibition at 0.5 mM |
| Comparator Or Baseline | Arvelexin (4-methoxyindolyl-3-acetonitrile); Lower inhibitory effect (specific % not provided) |
| Quantified Difference | Qualitative difference; Caulilexin C is 'slightly more antifungal' |
| Conditions | Rhizoctonia solani culture, in vitro antifungal assay. |
Why This Matters
This direct comparison validates that Caulilexin C is not a generic indole-acetonitrile; its specific 1-methoxy substitution pattern confers a measurable improvement in antifungal potency against a key agricultural pathogen, making it the preferred research tool for studying this mode of action.
- [1] Pedras MS, Sarwar MG, Suchy M, Adio AM. The phytoalexins from cauliflower, caulilexins A, B and C: Isolation, structure determination, syntheses and antifungal activity. Phytochemistry. 2006 Jul;67(14):1503-9. doi: 10.1016/j.phytochem.2006.05.020. View Source
